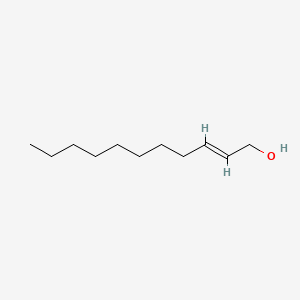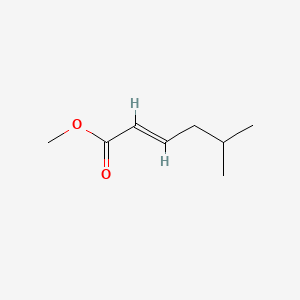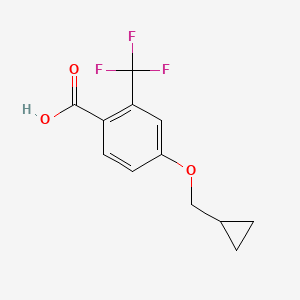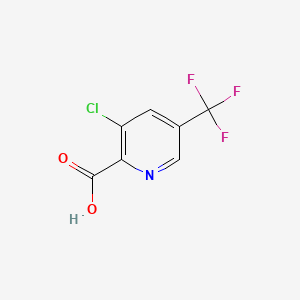
tert-Butyl 2,4-dibromobutyrate
Descripción general
Descripción
tert-Butyl 2,4-dibromobutyrate: is an organic compound with the molecular formula C8H14Br2O2 and a molecular weight of 302.00 g/mol . It is a dibromo ester, commonly used as a building block in organic synthesis, particularly in the preparation of azetidine-2-carboxylates . The compound is characterized by its high density (1.562 g/mL at 20°C) and a flash point of 107°C .
Mecanismo De Acción
Target of Action
Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is primarily used as a building block in chemical reactions . Its primary targets are primary amines .
Mode of Action
The compound interacts with primary amines to yield azetidine-2-carboxylates . This reaction is facilitated by the presence of the bromine atoms in the compound, which are good leaving groups, making the compound highly reactive.
Biochemical Pathways
It is known that the compound is used to produce azetidine-2-carboxylates , which are involved in various biochemical processes.
Result of Action
The primary result of the action of this compound is the production of azetidine-2-carboxylates . These compounds have various applications in biochemistry and pharmaceuticals.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has a density of 1.562 g/mL at 20 °C , suggesting that its physical properties can change with temperature. Furthermore, it has a flash point of 107 °C , indicating that it can be volatile at high temperatures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 2,4-dibromobutyrate can be synthesized through the bromination of tert-butyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions . The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the 2 and 4 positions of the butyrate chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure vessels and precise temperature control to ensure the efficient bromination of tert-butyl butyrate . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2,4-dibromobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Azetidine-2-carboxylates: Formed through nucleophilic substitution with primary amines.
Alkenes: Formed through elimination reactions.
Hydrocarbons: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
tert-Butyl 2,4-dibromobutyrate has several applications in scientific research:
Comparación Con Compuestos Similares
- Methyl 2,4-dibromobutyrate: Similar reactivity but less steric hindrance due to the smaller methyl group .
- Ethyl 2,4-dibromobutyrate: Slightly larger than the methyl ester but still less bulky than the tert-butyl ester .
- Benzyl 2,4-dibromobutyrate: Contains a benzyl group, which can participate in additional reactions such as hydrogenation or oxidation .
Propiedades
IUPAC Name |
tert-butyl 2,4-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWARMJVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















